molecular formula C14H18FNO4 B13555404 tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Cat. No.: B13555404
M. Wt: 283.29 g/mol
InChI Key: XGUIXAVASWZKJS-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, and a carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoxazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom and hydroxymethyl group can enhance its binding affinity and specificity towards these targets, thereby modulating their activity and resulting in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate
  • 1-tert-butyl substituted fluoroquinolones
  • 1-cyclopropyl-5-amino-fluoroquinolones

Uniqueness

Tert-butyl 7-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

tert-butyl 7-fluoro-2-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-7-10(8-17)19-12-6-9(15)4-5-11(12)16/h4-6,10,17H,7-8H2,1-3H3

InChI Key

XGUIXAVASWZKJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2=C1C=CC(=C2)F)CO

Origin of Product

United States

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